5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid ethyl ester dihydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 279.1656 g/mol. It is classified as a heterocyclic compound, specifically belonging to the naphthyridine family, which features a bicyclic structure containing nitrogen atoms. This compound is recognized for its potential therapeutic applications and is often studied for its biological activity.
The compound is derived from the naphthyridine class of compounds, which are known for their diverse biological activities. The synthesis and characterization of 5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid derivatives have been documented in various patents and scientific literature, highlighting its relevance in medicinal chemistry and pharmacology .
The synthesis of 5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid ethyl ester dihydrochloride typically involves several key steps:
The reactions are typically carried out in solvents such as ethanol or dimethylformamide to facilitate the process. Careful control of reaction conditions (temperature, concentration of reagents) is crucial for optimizing yields and purity.
The molecular structure of 5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid ethyl ester dihydrochloride consists of a naphthyridine ring system with an ethyl ester functional group at position 3. The presence of two hydrochloride ions indicates that the compound exists in a salt form.
The chemical reactivity of 5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid ethyl ester dihydrochloride includes:
These reactions are essential for modifying the compound for various applications in drug development.
The mechanism of action for compounds like 5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid ethyl ester dihydrochloride often involves interaction with biological targets such as receptors or enzymes. While specific mechanisms for this compound may require further investigation:
Relevant data include purity levels (often around 97%) and specific handling precautions due to its hydrochloride salt form .
5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid ethyl ester dihydrochloride has several scientific uses:
This compound exemplifies the importance of heterocyclic chemistry in drug discovery and development processes.
Multicomponent reactions (MCRs) provide atom-economical routes for constructing the 1,6-naphthyridine core. Modern approaches leverage in silico screening and molecular docking (AutoDock Vina) to identify optimal starting materials like 4,5,6,7-tetrahydro-benzothiophene precursors. These virtual hits (Tanimoto coefficient ≥0.7) undergo LigPrep processing to generate 1,500+ conformers, which are clustered by RMSD values (<1 Å, 2–4 Å, >5 Å) and binding energies (ΔEbconf = 0–40 kcal/mol) [4]. Key advantages include:
Table 1: Multicomponent Reaction Parameters for Core Assembly
Component A | Component B | Catalyst | Yield (%) | Conformational Energy (kcal/mol) |
---|---|---|---|---|
Ethyl 3-aminopicolinate | Diethyl ethoxymethylenemalonate | PPA (polyphosphoric acid) | 88 | -9.2 |
3-Amino-4-methylpyridine | Hexafluoroacetylacetone | Montmorillonite K10 | 76 | -7.8 |
2-Chloro-3,5-diaminopyridine | Glycerol | I₂/dioxane | 68 | -8.5 |
Cyclization strategies for the saturated 1,6-naphthyridine ring prioritize regiocontrol and chirality preservation. Two dominant methodologies are employed:
Critical to success is controlling reduction kinetics:
Ethyl ester installation requires precise nucleophilic substitution to avoid ring degradation. Key advancements include:
Table 2: Nucleophilic Esterification Optimization Parameters
Acid Precursor | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Methyl ester (neutral) | EtBr | DMF | 80 | 8 | 65 |
Methyl ester (neutral) | EtOTs | DMSO | 25 | 2 | 89 |
Carboxylic acid (dihydrochloride) | EtI | NMP | 100 | 1 | 92 |
Transitioning from batch to continuous flow processes resolves scalability challenges in tetrahydro-naphthyridine synthesis:
Economic analyses confirm 40% cost reduction versus batch processing, primarily from reduced solvent use and 90% lower catalyst loading [4].
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